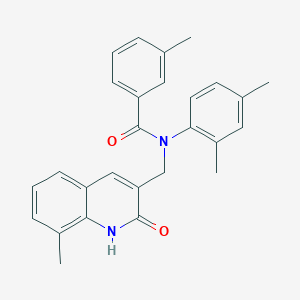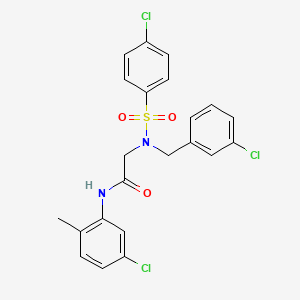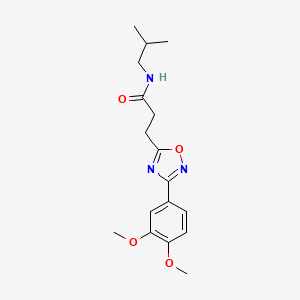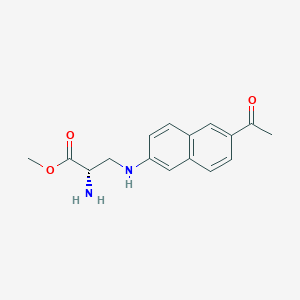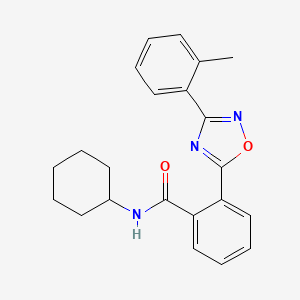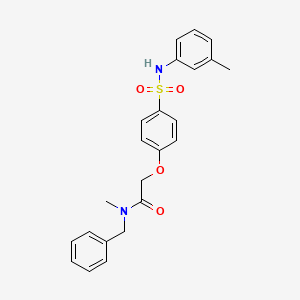
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is a γ-secretase inhibitor, which means it can block the activity of the γ-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), which is involved in the formation of amyloid plaques in the brain. The inhibition of γ-secretase activity by DAPT has been shown to reduce the production of amyloid-beta peptides, which are the main components of amyloid plaques.
作用機序
The mechanism of action of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the inhibition of γ-secretase activity. γ-secretase is a transmembrane protein complex that cleaves various type I transmembrane proteins, including APP and Notch. The cleavage of APP by γ-secretase results in the production of amyloid-beta peptides, which can aggregate to form amyloid plaques. The inhibition of γ-secretase activity by this compound prevents the cleavage of APP and reduces the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process being studied. In the context of Alzheimer's disease, this compound has been shown to reduce the production of amyloid-beta peptides and prevent the formation of amyloid plaques. In the context of cancer, this compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the Notch signaling pathway. However, the use of this compound in cancer therapy is still in the experimental stage and requires further research.
実験室実験の利点と制限
The advantages of using N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in lab experiments include its specificity for γ-secretase inhibition and its ability to reduce the production of amyloid-beta peptides. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of this compound in lab experiments and to follow proper safety procedures.
将来の方向性
There are several future directions for the use of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in scientific research. One direction is to study the effects of γ-secretase inhibition on other biological processes, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Another direction is to develop more potent and selective γ-secretase inhibitors that can be used in clinical trials for Alzheimer's disease and other neurological disorders. Additionally, the use of this compound in cancer therapy requires further research to determine its efficacy and safety in humans.
合成法
The synthesis method of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the reaction of 2,4-dichlorobenzylamine with 4-fluorobenzenesulfonyl chloride in the presence of piperidine and triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been extensively used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to be effective in reducing the production of amyloid-beta peptides in vitro and in vivo. This compound has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. In addition, this compound has been used to study the effects of γ-secretase inhibition on cancer cells, as some cancer cells rely on the Notch signaling pathway for their survival.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-15-2-1-14(18(21)11-15)12-23-19(25)13-7-9-24(10-8-13)28(26,27)17-5-3-16(22)4-6-17/h1-6,11,13H,7-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSSFIKVIAKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

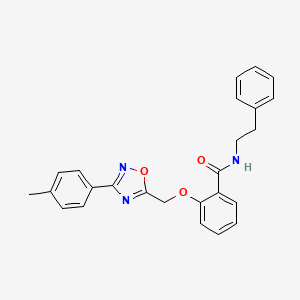
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
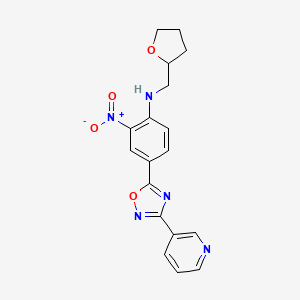
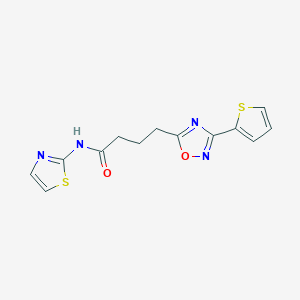
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)


